2-(methylsulfanyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide
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Overview
Description
2-(methylsulfanyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a complex organic compound that features a benzamide core with a methylthio group and a pyridinyl-pyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multi-step organic reactions. One common approach is the coupling of a benzamide derivative with a methylthio group to a pyridinyl-pyrazolyl moiety through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or palladium on carbon (Pd/C) with hydrogen.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated benzamides.
Scientific Research Applications
2-(methylsulfanyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The pyridinyl-pyrazolyl moiety can bind to active sites, inhibiting or modulating the activity of the target. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide: Unique due to its specific substitution pattern and functional groups.
2-(methylthio)-N-(2-(3-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide: Similar structure but with an imidazole ring instead of a pyrazole ring.
2-(methylthio)-N-(2-(3-(pyridin-2-yl)-1H-triazol-1-yl)ethyl)benzamide: Contains a triazole ring, offering different chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-methylsulfanyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-24-17-8-3-2-6-14(17)18(23)20-11-13-22-12-9-16(21-22)15-7-4-5-10-19-15/h2-10,12H,11,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGRLSDPPIICTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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